[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol
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Overview
Description
[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol is a versatile chemical compound used in scientific research for labeling and studying biomolecules. Its unique properties make it valuable in various applications, including drug discovery and proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazirine ring and the introduction of the difluoro and tri(propan-2-yl)silyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazirine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol is widely used in scientific research due to its ability to label and study biomolecules. Its applications include:
Chemistry: Used as a photoreactive probe to study molecular interactions.
Biology: Employed in the labeling of proteins and nucleic acids for imaging and tracking.
Medicine: Utilized in drug discovery to identify and validate drug targets.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol involves its photoreactive properties. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, allowing it to covalently label nearby biomolecules. This property makes it an excellent tool for studying molecular interactions and dynamics.
Comparison with Similar Compounds
Similar Compounds
- [3-(Trifluoromethyl)diazirin-3-yl]methanol
- [3-(Pentafluoroethyl)diazirin-3-yl]methanol
- [3-(Heptafluoropropyl)diazirin-3-yl]methanol
Uniqueness
Compared to similar compounds, [3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol offers unique advantages such as enhanced stability and reactivity. The presence of the difluoro and tri(propan-2-yl)silyl groups provides additional steric and electronic effects, making it more versatile for various applications.
Properties
IUPAC Name |
[3-[1,1-difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2N2OSi/c1-10(2)20(11(3)4,12(5)6)8-7-13(15,16)14(9-19)17-18-14/h10-12,19H,9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAPASYQQQYNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(C1(N=N1)CO)(F)F)(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2N2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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